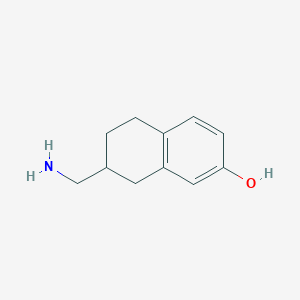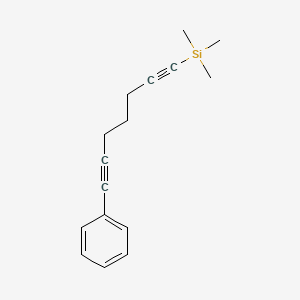
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe Vilsmeier-Haack reaction is often employed to form the pyrrole ring, using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Subsequent steps involve the selective introduction of the substituents under controlled conditions, often requiring catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar in structure but lacks the fluoro and additional ethyl substituents.
Methyl 4-fluoro-1H-pyrrole-2-carboxylate: Contains a fluoro group but differs in the other substituents.
Uniqueness
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
| 141075-32-3 | |
Formule moléculaire |
C10H14FNO2 |
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-4-7-8(11)6(3)12-9(7)10(13)14-5-2/h12H,4-5H2,1-3H3 |
Clé InChI |
RNDRSKOQNNTLDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1F)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
